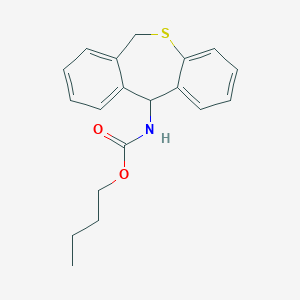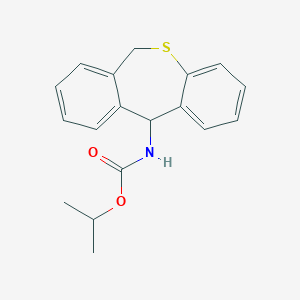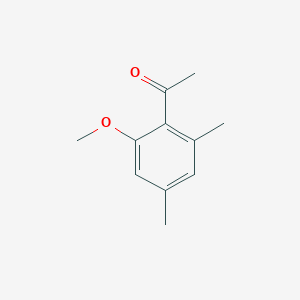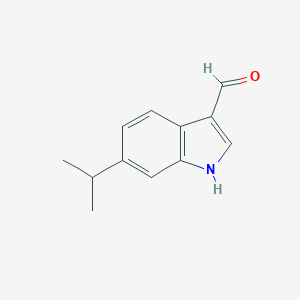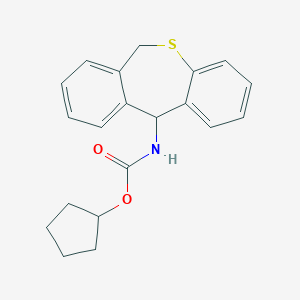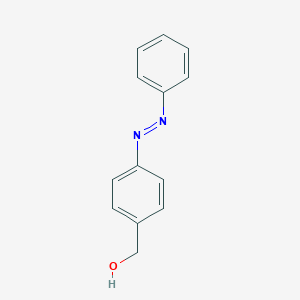
4-(Phenylazo)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylazo)benzyl Alcohol is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is notable for its vibrant color and is often used in dye and pigment industries due to its azo group, which is responsible for its chromophoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylazo)benzyl Alcohol typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with phenol under alkaline conditions to form the azo compound. Finally, the azo compound is reduced to this compound using a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of (4-[(E)-Phenyldiazenyl]phenyl)aldehyde.
Reduction: The azo group in this compound can be reduced to form the corresponding amine, (4-aminophenyl)methanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: (4-[(E)-Phenyldiazenyl]phenyl)aldehyde
Reduction: (4-aminophenyl)methanol
Substitution: Various substituted phenylmethanol derivatives
Aplicaciones Científicas De Investigación
4-(Phenylazo)benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of azo-based prodrugs.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Phenylazo)benzyl Alcohol involves its interaction with various molecular targets, primarily through its azo and hydroxyl groups. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, making this compound a versatile compound in research.
Comparación Con Compuestos Similares
(4-[(E)-Phenyldiazenyl]phenyl)amine: Similar in structure but with an amine group instead of a hydroxyl group.
(4-[(E)-Phenyldiazenyl]phenyl)aldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.
(4-[(E)-Phenyldiazenyl]phenyl)acetic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 4-(Phenylazo)benzyl Alcohol is unique due to its combination of an azo group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(4-phenyldiazenylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-9,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXPUDCLDUROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339338 |
Source


|
| Record name | (4-[(E)-Phenyldiazenyl]phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65926-74-1 |
Source


|
| Record name | (4-[(E)-Phenyldiazenyl]phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
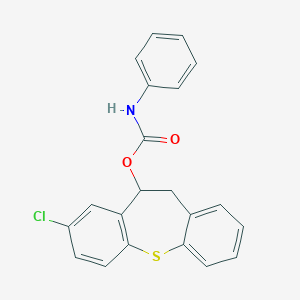
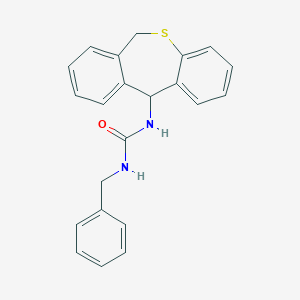
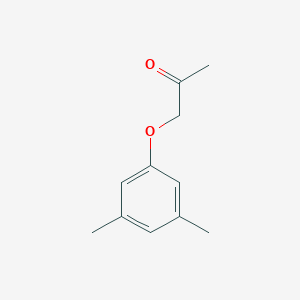
![2-ethoxyethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188655.png)
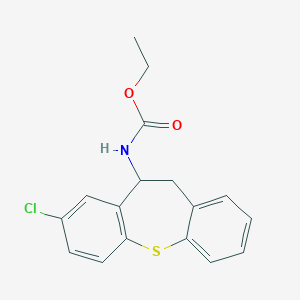
![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
